molecular formula C8H7N3O3 B1354669 N-methyl-6-nitro-1,3-benzoxazol-2-amine CAS No. 78749-80-1

N-methyl-6-nitro-1,3-benzoxazol-2-amine

Cat. No. B1354669
CAS RN: 78749-80-1
M. Wt: 193.16 g/mol
InChI Key: WOUIURJKIOVIRX-UHFFFAOYSA-N
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Description

“N-methyl-6-nitro-1,3-benzoxazol-2-amine” is a chemical compound with the molecular formula C8H7N3O3 . It is also known by other names such as “2-methylamino-6-nitrobenzoxazole” and "2-Benzoxazolamine, N-methyl-6-nitro-" .


Molecular Structure Analysis

The molecular structure of “N-methyl-6-nitro-1,3-benzoxazol-2-amine” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 193.160 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-6-nitro-1,3-benzoxazol-2-amine” are not fully detailed in the retrieved data. The molecular weight is 193.16 g/mol .

Scientific Research Applications

Synthesis and Chemical Transformations

  • N-methyl-6-nitro-1,3-benzoxazol-2-amine and similar compounds have been extensively studied in the synthesis and transformation of various chemical structures. For instance, Gallagher et al. (1980) explored the synthesis and reactions of azido-benzothiazoles and benzo[b]thiophens, leading to novel thiazolo and dihydrothieno benzoxazoles (Gallagher, Iddon, & Suschitzky, 1980). Beebe, Wódka, and Sowin (2001) developed a method for solid-phase synthesis of benzoxazoles using a similar process (Beebe, Wódka, & Sowin, 2001).

Catalysis and Reductive Amination

  • In catalysis, Senthamarai et al. (2018) reported an efficient reductive amination process using Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines (Senthamarai et al., 2018).

Novel Compound Synthesis

  • Research by El’chaninov, Aleksandrov, and Stepanov (2018) involved the N-methylation of nitroindazoles, leading to unique compound formations like 7-(Fur-2-yl)-1-methyl-1H-pyrazolo benzothiazoles (El’chaninov, Aleksandrov, & Stepanov, 2018).

Magnetic Catalysis

  • The work of Sarode, Bhojane, and Nagarkar (2015) highlights the use of magnetic copper ferrite nanoparticles in the synthesis of 2-substituted benzoxazole, demonstrating innovative approaches in green chemistry (Sarode, Bhojane, & Nagarkar, 2015).

Metal-Free Oxidative Coupling

  • Murarka, Wertz, and Studer (2012) discussed the transition-metal-free oxidative coupling reactions for forming C-C and C-N bonds, showing the versatility of such compounds in synthetic chemistry (Murarka, Wertz, & Studer, 2012).

Structural Analysis and Coordination

  • Téllez et al. (2013) conducted a structural analysis of coordination compounds involving benzoxazole derivatives, contributing to the understanding of complex molecular structures (Téllez et al., 2013).

Other Relevant Research

  • Additional research has focused on various aspects of benzoxazoles, such as synthesis of derivatives, reactions with nucleophiles, and applications in dye formation and medicinal chemistry. These studies include work by Argilagos et al. (1998), Simov and Davidkov (1981), Bush and Babaev (2003), Georgiadou and Tsatsaroni (2002), and Walser and Fryer (1983) (Argilagos et al., 1998); (Simov & Davidkov, 1981); (Bush & Babaev, 2003); (Georgiadou & Tsatsaroni, 2002); (Walser & Fryer, 1983).

properties

IUPAC Name

N-methyl-6-nitro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIURJKIOVIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507674
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-nitro-1,3-benzoxazol-2-amine

CAS RN

78749-80-1
Record name N-Methyl-6-nitro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methylaminobenzoxazole (2.0 g, Hetzheim, Annemarie; Schlaak, G.; Kerstan, Christa., Pharmazie, (1987), 42, 80) was added in portions to conc. nitric acid (15 ml) at room temperature. Stirring was continued over 8 h. The reaction mixture was poured onto crushed ice/sodium hydrogen carbonate with vigorous stirring. The precipitated title compound (1.76 g) was collected by filtration and dried in vacuo at 40° C. m/z (API+): 194 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice sodium hydrogen carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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